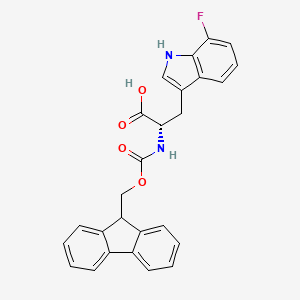![molecular formula C16H15F3N2O3 B2844158 5-OXO-N-{4-[3-(TRIFLUOROMETHYL)PHENOXY]BUT-2-YN-1-YL}PYRROLIDINE-2-CARBOXAMIDE CAS No. 1421443-19-7](/img/structure/B2844158.png)
5-OXO-N-{4-[3-(TRIFLUOROMETHYL)PHENOXY]BUT-2-YN-1-YL}PYRROLIDINE-2-CARBOXAMIDE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-OXO-N-{4-[3-(TRIFLUOROMETHYL)PHENOXY]BUT-2-YN-1-YL}PYRROLIDINE-2-CARBOXAMIDE is a synthetic organic compound characterized by the presence of a trifluoromethyl group, a phenoxy group, and a pyrrolidine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-OXO-N-{4-[3-(TRIFLUOROMETHYL)PHENOXY]BUT-2-YN-1-YL}PYRROLIDINE-2-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the phenoxy intermediate: The reaction between 3-(trifluoromethyl)phenol and an appropriate alkyne derivative under basic conditions to form the phenoxy intermediate.
Coupling with pyrrolidine: The phenoxy intermediate is then coupled with a pyrrolidine derivative using a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Final cyclization: The coupled product undergoes cyclization under acidic conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.
化学反应分析
Types of Reactions
5-OXO-N-{4-[3-(TRIFLUOROMETHYL)PHENOXY]BUT-2-YN-1-YL}PYRROLIDINE-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the compound into reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the phenoxy group, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学研究应用
5-OXO-N-{4-[3-(TRIFLUOROMETHYL)PHENOXY]BUT-2-YN-1-YL}PYRROLIDINE-2-CARBOXAMIDE has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its chemical properties may be exploited in the development of advanced materials, such as polymers or coatings with specific functionalities.
Biological Studies: The compound can be used as a probe or tool in biological studies to investigate cellular processes and molecular interactions.
Industrial Applications: It may find use in various industrial processes, including catalysis and the synthesis of other complex molecules.
作用机制
The mechanism of action of 5-OXO-N-{4-[3-(TRIFLUOROMETHYL)PHENOXY]BUT-2-YN-1-YL}PYRROLIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group and the phenoxy group contribute to its binding affinity and specificity. The compound may modulate the activity of its targets by inhibiting or activating their function, leading to downstream effects on cellular pathways and processes.
相似化合物的比较
Similar Compounds
N-(3,5-bis(trifluoromethyl)phenyl)-2-chloroacetamide: This compound shares the trifluoromethyl group and phenyl ring but differs in its overall structure and functional groups.
2-methyl-4-(4-methyl-2-(4-(trifluoromethyl)phenyl)-5-thiazolyl): Another compound with a trifluoromethyl group, but with a different core structure.
Uniqueness
5-OXO-N-{4-[3-(TRIFLUOROMETHYL)PHENOXY]BUT-2-YN-1-YL}PYRROLIDINE-2-CARBOXAMIDE is unique due to its combination of a pyrrolidine ring, a trifluoromethyl group, and a phenoxy group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
属性
IUPAC Name |
5-oxo-N-[4-[3-(trifluoromethyl)phenoxy]but-2-ynyl]pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N2O3/c17-16(18,19)11-4-3-5-12(10-11)24-9-2-1-8-20-15(23)13-6-7-14(22)21-13/h3-5,10,13H,6-9H2,(H,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMPPXIHONFASNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1C(=O)NCC#CCOC2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide](/img/structure/B2844075.png)
![7-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-5-amine](/img/structure/B2844076.png)
![1-(3-chlorophenyl)-4-[1-(2-phenoxyethyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one](/img/structure/B2844077.png)
![2-Chloro-1-[(1S,6S)-6-methyl-7-azabicyclo[4.2.0]octan-7-yl]ethanone](/img/structure/B2844079.png)
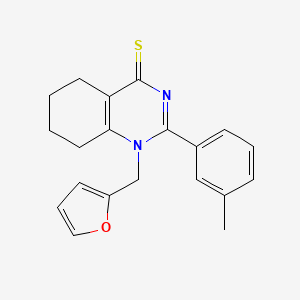
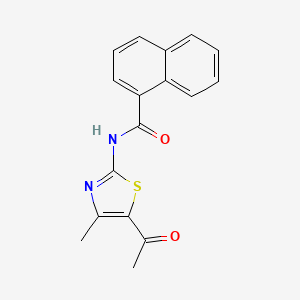
![5-methyl-3-[(4-nitrophenyl)sulfanyl]-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B2844082.png)
![8-(2-Methoxyphenyl)-1-methyl-7-phenyl-3-(2-piperidylethyl)-1,3,5-trihydro-4-im idazolino[1,2-h]purine-2,4-dione](/img/new.no-structure.jpg)
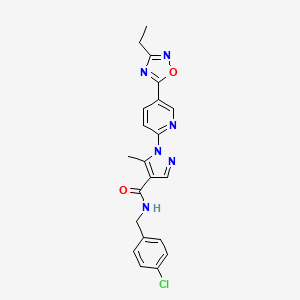
![6-chloro-3-(morpholine-4-carbonyl)-N-[(thiophen-2-yl)methyl]quinolin-4-amine](/img/structure/B2844086.png)
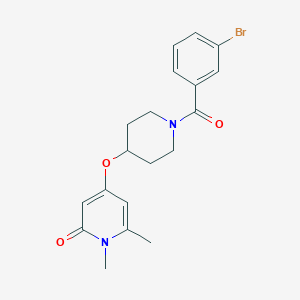
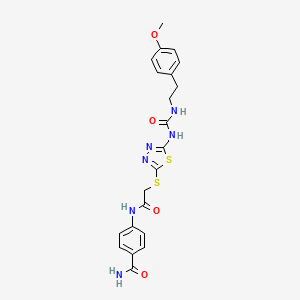
![N-benzhydryl-7-hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2844091.png)
